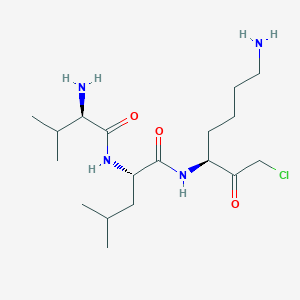

D-Val-Leu-Lys-Chloromethylketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Val-Leu-Lys-Chloromethylketone is a synthetic peptide derivative known for its role as a protease inhibitor. This compound is often used in biochemical research to study enzyme mechanisms and to inhibit specific proteases in various experimental setups.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Val-Leu-Lys-Chloromethylketone typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The chloromethylketone group is introduced at the final stage of the synthesis.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure the purity and yield of the final product.

化学反応の分析

Types of Reactions: D-Val-Leu-Lys-Chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target enzymes.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide backbone.

Major Products Formed: The major products formed from reactions involving this compound are covalent enzyme-inhibitor complexes. These complexes are stable and can be analyzed to gain insights into enzyme mechanisms.

科学的研究の応用

Plasminogen Activation Studies

In several studies, D-Val-Leu-Lys-Chloromethylketone has been utilized to investigate plasminogen activation mechanisms. For instance, it has been shown to effectively inhibit the activity of urokinase-type plasminogen activator (uPA), which plays a pivotal role in cancer metastasis and tissue remodeling. The compound's ability to modulate uPA activity has implications for therapeutic strategies aimed at controlling pathological conditions such as thrombosis and cancer progression .

Kinetic Characterization

The kinetic properties of this compound have been characterized in various experimental setups. For example, studies have documented its impact on the hydrolysis rates of synthetic substrates like D-Val-Leu-Lys-p-nitroanilide, providing insights into the compound's effectiveness as a protease inhibitor under different conditions .

Inhibition of Serine Proteases

One notable case study involved the use of this compound to assess its inhibitory effects on human antiplasmin and other serine proteases. The results indicated a significant reduction in enzyme activity, demonstrating the compound's potential as a therapeutic agent in managing conditions associated with excessive fibrinolysis .

Cancer Research

In cancer research, this compound has been applied to investigate its effects on tumor cell invasiveness. By inhibiting uPA activity, the compound has shown promise in reducing the metastatic potential of cancer cells in vitro and in vivo models, suggesting its utility as an adjunct therapy in cancer treatment regimens .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Plasminogen Activation | Inhibits uPA activity | Reduces plasmin generation; affects fibrinolysis |

| Kinetic Studies | Characterizes hydrolysis rates of synthetic substrates | Effective inhibition demonstrated under varied conditions |

| Cancer Research | Assesses impact on tumor invasiveness | Reduces metastatic potential; potential adjunct therapy |

作用機序

The mechanism of action of D-Val-Leu-Lys-Chloromethylketone involves the formation of a covalent bond between the chloromethylketone group and the active site of the target protease. This covalent modification inhibits the protease’s activity, allowing researchers to study the enzyme’s function and regulation.

類似化合物との比較

Similar Compounds:

- H-D-Val-Leu-Lys-aldehyde

- H-D-Val-Leu-Lys-fluoromethylketone

- H-D-Val-Leu-Lys-boronic acid

Uniqueness: D-Val-Leu-Lys-Chloromethylketone is unique due to its high reactivity and specificity for certain proteases. Compared to similar compounds, it forms more stable covalent bonds with target enzymes, making it a valuable tool in biochemical research.

特性

分子式 |

C18H35ClN4O3 |

|---|---|

分子量 |

390.9 g/mol |

IUPAC名 |

(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C18H35ClN4O3/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26)/t13-,14-,16+/m0/s1 |

InChIキー |

BFFGVNDZOIYMKV-OFQRWUPVSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NC(=O)[C@@H](C(C)C)N |

正規SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)CCl)NC(=O)C(C(C)C)N |

配列 |

VLK |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。